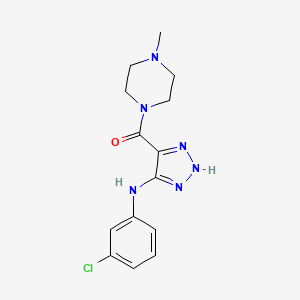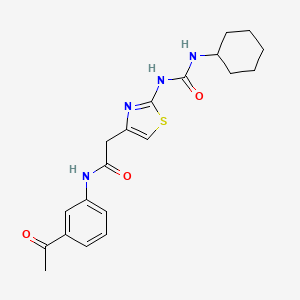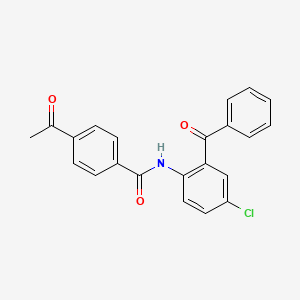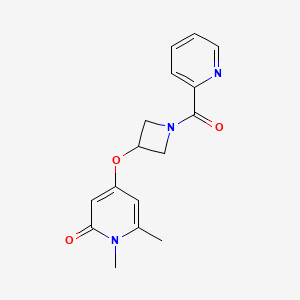![molecular formula C20H14BrN5O5 B2927080 9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-46-4](/img/structure/B2927080.png)
9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H14BrN5O5 and its molecular weight is 484.266. The purity is usually 95%.
BenchChem offers high-quality 9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimycobacterial Potential
9-Aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, closely related to the compound , have shown potential as antimycobacterial agents. A study by Bakkestuen, Gundersen, and Utenova (2005) highlights the synthesis of these compounds and their screening for activity against Mycobacterium tuberculosis. The study found that 9-benzylpurines, especially those with electron-donating substituents, are effective inhibitors, indicating potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Antipsychotic Properties
The compound bears similarity to benzamides, which have been studied for their antidopaminergic properties, indicating potential as antipsychotic agents. A research by Högberg et al. (1990) synthesized and evaluated benzamides for their affinity for the [3H]spiperone binding site, an indicator of potential antipsychotic properties. This study suggests the relevance of such compounds in antipsychotic drug development (Högberg et al., 1990).
Enzyme Inhibition
Research by Shah, Schaeffer, and Murray (1965) on 6-substituted-9-(5-deoxy- β -D-xylofuranosyl)purines, which are structurally related, highlights their role as inhibitors of adenosine deaminase. These findings indicate the compound's potential application in enzyme inhibition (Shah, Schaeffer, & Murray, 1965).
CCR5 Antagonist Development
A study by Ikemoto et al. (2005) on CCR5 antagonists suggests that structurally similar compounds could play a role in developing orally active CCR5 antagonists. This has implications for treatments in conditions like HIV (Ikemoto et al., 2005).
Antiviral Agent Development
The compound's structure is akin to nucleoside analogs, which have been explored for their antiviral properties. A study by Moorman et al. (1992) on 6-methoxypurine arabinoside, a related compound, discusses its potent and selective activity against viruses like Varicella-Zoster, indicating potential applications in antiviral therapies (Moorman et al., 1992).
Analgesic and Anti-Inflammatory Potential
Analogs of the compound have shown potential in pain management and anti-inflammatory activities. Zygmunt et al. (2015) studied 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic activity, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
特性
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN5O5/c1-29-12-4-2-9(21)6-11(12)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)10-3-5-13-14(7-10)31-8-30-13/h2-7H,8H2,1H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREDIUANWCRJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)
![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)




![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)

![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)